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Compound of Interest

Compound Name: Parvifolixanthone A

Cat. No.: B161272

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for the
structural elucidation of Parvifolixanthone A, a representative pyranoxanthone, using 1D and
2D Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the
experimental procedures, present the comprehensive NMR data in a structured format, and
illustrate the key correlations that are crucial for its structural assignment.

Spectroscopic Data of Parvifolixanthone A

The structural elucidation of Parvifolixanthone A was achieved through a comprehensive
analysis of its 1D (*H and 13C) and 2D (COSY, HSQC, and HMBC) NMR spectra. The data
presented below were acquired in CDCls.

'H and *C NMR Spectroscopic Data

The chemical shifts (8) for both proton (*H) and carbon (33C) nuclei are summarized in Table 1.
The assignments are supported by 2D NMR correlation data.

Table 1. *H (500 MHz) and 3C (125 MHz) NMR Data for Parvifolixanthone A in CDCls.
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Position oC (ppm) OH (ppm), mulit. (J in Hz)
2 103.2 6.25, s

3 157.5

4 93.8 6.22, s

4a 155.8

5 143.8

6 137.9

7 121.7 7.45, d (8.5)
8 117.4 6.85, d (8.5)
8a 122.9

9 180.5

9a 104.2

10a 151.1

1 78.1

2' 28.1 145,s

3 28.1 145, s

4 115.8 6.65, d (10.0)
5' 126.9 5.55, d (10.0)
3-OH 13.20, s
5-OH

6-OCHs 62.3 3.95s

Key 2D NMR Correlations

The structural backbone and the positions of the substituents were confirmed using

Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY)
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experiments.

Table 2. Key HMBC and COSY Correlations for Parvifolixanthone A.

HMBC Correlations (*H - COSY Correlations (*H -

Proton(s)

*C) 'H)
H-2 (6.25) C-3, C-4, C-4a, C-9a
H-4 (6.22) C-2, C-3,C-4a, C-10a
H-7 (7.45) C-5, C-6, C-8a, C-9 H-8
H-8 (6.85) C-6, C-7, C-9, C-10a H-7
H-2' (1.45) c-1', C-3', C-4'
H-3' (1.45) Cc-1,C-2, C-4'
H-4' (6.65) c-1', C-5' H-5'
H-5' (5.55) c-4' H-4'
3-OH (13.20) C-2,C-3,C4
6-OCHs (3.95) C-6

Experimental Protocols
Sample Preparation

o Weigh approximately 5-10 mg of purified Parvifolixanthone A.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer equipped with a 5
mm cryoprobe.
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e H NMR:

o Pulse Program: zg30

Number of Scans: 16

[¢]

[¢]

Spectral Width: 12 ppm

[e]

Acquisition Time: 2.73 s

o

Relaxation Delay: 1.0 s

e 13C NMR:

o Pulse Program: zgpg30

Number of Scans: 1024

[e]

o

Spectral Width: 240 ppm

[¢]

Acquisition Time: 1.09 s

[¢]

Relaxation Delay: 2.0 s

o COSY:

o

Pulse Program: cosygpqf

Number of Scans: 4

[¢]

[e]

Data Points: 2048 (F2) x 256 (F1)

[e]

Spectral Width: 12 ppm in both dimensions
e HSQC:
o Pulse Program: hsqcedetgpsisp2.3

o Number of Scans: 8
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o Data Points: 2048 (F2) x 256 (F1)

o Spectral Width: 12 ppm (F2), 165 ppm (F1)

o 1JCH Coupling Constant: Optimized for 145 Hz

« HMBC:

[¢]

Pulse Program: hmbcgpndgf

Number of Scans: 16

[¢]

[e]

Data Points: 2048 (F2) x 256 (F1)

o

Spectral Width: 12 ppm (F2), 220 ppm (F1)

[¢]

Long-range Coupling Constant: Optimized for 8 Hz

Data Processing

All spectra were processed using Bruker TopSpin 3.2 software. The Free Induction Decays
(FIDs) were Fourier transformed after applying an exponential window function (line broadening
of 0.3 Hz for *H and 1.0 Hz for 13C). Phase and baseline corrections were applied manually.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of
Parvifolixanthone A.
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Caption: Workflow for NMR Analysis of Parvifolixanthone A.

Key HMBC and COSY Correlations

This diagram visualizes the key long-range (HMBC) and through-bond (COSY) correlations that
were instrumental in assembling the structure of Parvifolixanthone A.

 To cite this document: BenchChem. [Application Notes & Protocols: 1D and 2D NMR
Spectroscopic Analysis of Parvifolixanthone A]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b161272#1d-and-2d-nmr-spectroscopic-analysis-
of-parvifolixanthone-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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